molecular formula C21H18N4O B11410747 4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile

4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile

Cat. No.: B11410747
M. Wt: 342.4 g/mol
InChI Key: NZXFMHLNGWBFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile is a complex organic compound that belongs to the class of pyrimido[4,5-b]indolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimido[4,5-b]indolizine core, which is fused with a butoxyphenyl group and a carbonitrile group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile typically involves multi-component reactions. One common method is the reaction of 2-amino-3-aroyl-1-R-indolizines with formamide. This reaction is carried out under reflux conditions, where the indolizine derivative is heated with formamide, resulting in the formation of the desired pyrimido[4,5-b]indolizine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are often employed to achieve high yields and minimize waste. Catalysts such as trityl chloride have been used in similar reactions to facilitate the synthesis under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of tyrosine kinases and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxyphenyl group and carbonitrile moiety make it particularly interesting for further research and development.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

4-(4-butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile

InChI

InChI=1S/C21H18N4O/c1-2-3-12-26-16-9-7-15(8-10-16)19-21-20(24-14-23-19)17(13-22)18-6-4-5-11-25(18)21/h4-11,14H,2-3,12H2,1H3

InChI Key

NZXFMHLNGWBFFA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC=NC3=C2N4C=CC=CC4=C3C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.